(Pyrimidin-1(2H)-yl)acetic acid
Description
Overview of Pyrimidine (B1678525) Derivatives in Heterocyclic Chemistry
Pyrimidine, a six-membered heterocyclic aromatic organic compound, contains two nitrogen atoms at positions 1 and 3 of the ring. wjarr.com This fundamental structure is a cornerstone of a vast class of compounds known as pyrimidine derivatives. These derivatives are formed by substituting various functional groups onto the pyrimidine ring, leading to a diverse array of chemical properties and biological activities. nih.govwjahr.com
In nature, the pyrimidine ring is a crucial component of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil. gsconlinepress.comwikipedia.org It is also found in vitamin B1 (thiamine) and in various natural and synthetic compounds with significant pharmacological applications. gsconlinepress.comwikipedia.org The versatility of the pyrimidine scaffold has made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. nih.govwjahr.comorientjchem.org
The synthesis of pyrimidine derivatives is a well-established area of organic chemistry, with numerous methods developed to construct and functionalize the pyrimidine ring. bu.edu.egmdpi.com These methods often involve the condensation of 1,3-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org The ability to readily modify the pyrimidine core allows chemists to fine-tune the properties of the resulting molecules for specific applications. nih.govgrowingscience.com
Significance of the Acetic Acid Moiety in Organic Compounds
Acetic acid, systematically named ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. byjus.comwikipedia.org The defining feature of acetic acid and its derivatives is the carboxyl group (-COOH), which consists of a carbonyl group (C=O) and a hydroxyl group (-OH). byjus.com This functional group imparts acidic properties to the molecule due to the ability of the hydroxyl proton to dissociate. wikipedia.orgucla.edu
The acetic acid moiety is a common structural motif in a vast number of organic compounds and plays a significant role in their chemical reactivity and biological function. Its presence can influence a molecule's polarity, solubility, and ability to participate in hydrogen bonding. byjus.comwikipedia.org In medicinal chemistry, the incorporation of an acetic acid group can enhance the water solubility of a drug candidate and provide a site for interaction with biological targets, such as enzymes and receptors.
Furthermore, the acetic acid side chain can be readily transformed into other functional groups, such as esters, amides, and alcohols, making it a versatile handle for chemical synthesis. ontosight.ai This adaptability allows for the creation of diverse libraries of compounds for screening in drug discovery and materials science.
Historical Context and Evolution of Research on N-substituted Pyrimidine Acetic Acids
The study of pyrimidines dates back to the 19th century, with the isolation of alloxan (B1665706) from uric acid in 1818 and the first synthesis of a pyrimidine derivative, barbituric acid, in 1879. gsconlinepress.comwikipedia.orggrowingscience.com The parent compound, pyrimidine, was first synthesized in 1900. wikipedia.org The recognition of pyrimidines as essential components of nucleic acids spurred intense research into their chemistry and biology. gsconlinepress.com
Research into N-substituted pyrimidine acetic acids, a specific class of pyrimidine derivatives, emerged from the broader exploration of pyrimidine chemistry. Early work focused on the fundamental synthesis and reactivity of these compounds. nih.gov A key aspect of their synthesis is the alkylation of pyrimidine derivatives with bromoacetic acid esters. nih.gov Studies found that the solvent system plays a crucial role in directing the alkylation to either a nitrogen or an oxygen atom within the pyrimidine ring, with ethereal solvents favoring N-alkylation. nih.gov
Over time, research has evolved to investigate the biological potential of these compounds. For instance, (pyrimidinyloxy)acetic acids and pyrimidineacetic acids have been synthesized and evaluated as potential aldose reductase inhibitors, which are relevant to the complications of diabetes. nih.gov More recent research has expanded to explore a wider range of biological activities, driven by the understanding that the combination of the pyrimidine ring and the acetic acid moiety can lead to unique pharmacological profiles. nih.govmdpi.comnih.gov
Rationale and Scope for Focused Research on (Pyrimidin-1(2H)-yl)acetic acid
The focused research on this compound is driven by the potential for synergistic effects arising from the combination of the pyrimidine core and the acetic acid side chain. The pyrimidine ring provides a scaffold with known biological relevance and multiple sites for modification, while the acetic acid moiety offers a handle for influencing physicochemical properties and interacting with biological targets.
The specific attachment of the acetic acid group at the N-1 position of the partially hydrogenated pyrimidine ring in this compound creates a unique three-dimensional structure that can be explored for its interaction with specific enzymes and receptors. This focused approach allows for a detailed investigation of the structure-activity relationships of this particular isomer.
The scope of research on this compound includes its synthesis, characterization, and evaluation of its chemical and biological properties. This involves exploring different synthetic routes to optimize yield and purity, as well as investigating its reactivity in various chemical transformations. Furthermore, biological studies are essential to determine its potential as a lead compound in drug discovery programs. The data gathered from this focused research contributes to the broader understanding of N-substituted pyrimidine acetic acids and their potential applications in medicinal chemistry and other fields.
Data Tables
Table 1: Properties of Acetic Acid
| Property | Value |
|---|---|
| IUPAC Name | Ethanoic acid |
| Chemical Formula | CH₃COOH |
| Molar Mass | 60.052 g/mol wikipedia.org |
| Appearance | Colorless liquid nih.gov |
| Odor | Pungent, vinegar-like byjus.comnih.gov |
| Melting Point | 16-17 °C wikipedia.org |
| Boiling Point | 118-119 °C wikipedia.org |
Table 2: Related Pyrimidine Acetic Acid Derivatives and their Reported Activities
| Compound Name | Reported Biological Activity/Application |
|---|---|
| (Pyrimidinyl-4-oxy)acetic acids | Aldose reductase inhibitors nih.gov |
| 6-Oxopyrimidine-1-acetic acids | Aldose reductase inhibitors nih.gov |
| (1-Pyrimidin-2-yl-piperidin-4-yl)-acetic acid | Antidepressant-like effects |
| Pyrimidine-based hydroxamic acid derivatives | Dual JMJD3 and HDAC inhibitors nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4425-48-3 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(2H-pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)4-8-3-1-2-7-5-8/h1-3H,4-5H2,(H,9,10) |
InChI Key |
FHARGMSSJPHLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC=CN1CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidin 1 2h Yl Acetic Acid and Its Analogs
Classical Synthetic Approaches to the Pyrimidine (B1678525) Scaffold
Classical methods for constructing the pyrimidine core and subsequently introducing the acetic acid side chain have been well-established, providing a foundational understanding for synthetic chemists.
Cyclization Reactions for Pyrimidine Ring Construction
The cornerstone of pyrimidine synthesis is the cyclization reaction, which typically involves the condensation of a compound containing an N-C-N fragment (like amidines, urea (B33335), or guanidine) with a three-carbon unit possessing bifunctional reactivity. bu.edu.eg A widely utilized method is the Pinner synthesis, which involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine or guanidine (B92328) to yield the pyrimidine derivative. youtube.com For instance, the reaction of ethyl acetoacetate (B1235776) with amidines can lead to the formation of 2-substituted pyrimidines. wikipedia.org These reactions are fundamental in creating the core heterocyclic structure.
Another classical approach involves the reaction of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, to produce the pyrimidine ring. organic-chemistry.org Furthermore, the condensation of diethyl malonate with two molecules of trifluoroacetonitrile (B1584977) can furnish a substituted pyrimidine. bu.edu.eg
Introduction of the Acetic Acid Moiety through Multi-step Synthesis
Once the pyrimidine scaffold is in place, the acetic acid group is typically introduced through a separate set of reactions. A common strategy involves the alkylation of a suitable pyrimidine derivative. For example, pyrimidineacetic acids can be synthesized by the alkylation of a pyrimidine precursor with agents like methyl bromoacetate (B1195939) or tert-butyl bromoacetate. nih.gov The regioselectivity of this alkylation (N-alkylation versus O-alkylation) can be influenced by the choice of solvent, with ethereal solvents like tetrahydrofuran (B95107) favoring N-alkylation. nih.gov
Another method involves the reaction of a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst and a base to produce pyrimidine-2-acetic acid esters. google.com These esters can then be hydrolyzed to the corresponding carboxylic acid. For instance, 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid has been prepared by reacting 4-(4-pyridinyl)pyrimidine-2-thiol with 2-bromoacetic acid in the presence of sodium hydroxide. nih.gov
Condensation Reactions in Pyrimidine Synthesis
Condensation reactions are integral to many classical pyrimidine syntheses. The Biginelli reaction, a well-known multicomponent reaction, allows for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. wikipedia.org While not directly yielding (Pyrimidin-1(2H)-yl)acetic acid, the resulting pyrimidine core can be a crucial intermediate.
Other condensation strategies include the reaction of ketones with nitriles, catalyzed by copper, to form diversely functionalized pyrimidines. organic-chemistry.org The reaction of malonic ester with urea in the presence of a base yields barbituric acid, which can be subsequently converted to the pyrimidine core. youtube.comslideshare.net The condensation of chalcones with guanidine hydrochloride is another effective method for creating unsymmetrical pyrimidines. nih.gov
Advanced and Efficient Synthetic Strategies
To overcome the limitations of classical multi-step syntheses, researchers have developed more advanced and efficient methods, including one-pot reactions and stereoselective approaches.
One-Pot Synthesis Techniques
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methods for pyrimidine derivatives have been reported. For instance, a three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils, catalyzed by FeCl₃·6H₂O under microwave irradiation, provides a regioselective route to pyrimidine-fused tetrahydropyridines. nih.gov
Another example involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgmdpi.com Furthermore, a straightforward and operationally simple one-pot synthesis of substituted 4-perfluoroalkyl-pyrimidine derivatives has been developed using triphenylphosphine (B44618) as a photocatalyst. uni-duesseldorf.de The synthesis of novel pyrazole-s-triazine derivatives has been achieved via a one-pot procedure involving the reaction of β-dicarbonyl compounds with N,N-dimethylformamide dimethylacetal, followed by the addition of 2-hydrazinyl-4,6-disubstituted-s-triazine in acetic acid. nih.govnih.gov
| Catalyst/Reagent | Reactants | Product Type | Reference |
| FeCl₃·6H₂O | α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, 6-aminouracils | Pyrimidine-fused tetrahydropyridines | nih.gov |
| Iridium Complex | Amidines, Alcohols | Alkyl or aryl pyrimidines | organic-chemistry.orgmdpi.com |
| Triphenylphosphine | Aldehydes, Guanidinium salt | 4-Perfluoroalkyl-pyrimidines | uni-duesseldorf.de |
| Acetic Acid | β-dicarbonyls, DMF-DMA, Hydrazinyl-s-triazine | Pyrazole-s-triazine derivatives | nih.govnih.gov |
| DABCO-based ionic liquid | Not specified | Pyrimido[4,5-d]pyrimidine derivatives | oiccpress.com |
Regioselective and Stereoselective Synthesis of this compound Derivatives
Controlling the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of complex and biologically active molecules. In pyrimidine synthesis, regioselectivity often pertains to the specific position of substitution on the pyrimidine ring. Nucleophilic attack on substituted pyrimidines, for example, can be highly regioselective, often favoring the C-4 position. researchgate.netuaeu.ac.ae The use of organolithium reagents has been shown to be effective in achieving regioselective synthesis of new pyrimidine derivatives. researchgate.netuaeu.ac.ae
Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. While specific examples for the stereoselective synthesis of this compound itself are not prevalent in the provided context, the principles of stereoselective synthesis are applied to related heterocyclic systems. For example, a stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles has been developed to produce highly functionalized tetrahydropyridine (B1245486) derivatives. acs.org Such methodologies could potentially be adapted for the synthesis of chiral pyrimidine-containing compounds. The reduction of the pyrimidine ring can also be performed with regio- and stereoselectivity to yield 1,3-diamine derivatives. thieme-connect.com
| Method | Key Feature | Outcome | Reference |
| Nucleophilic Substitution | High regioselectivity | C-4 substituted pyrimidines | researchgate.netuaeu.ac.ae |
| Organolithium Reagents | Regioselective functionalization | New pyrimidine derivatives | researchgate.netuaeu.ac.ae |
| Ring-Expansion | Stereoselective rearrangement | Tetrahydropyridine derivatives | acs.org |
| Ring Reduction | Regio- and stereoselective | 1,3-Diamine derivatives | thieme-connect.com |
Precursors and Starting Materials for this compound Synthesis
The synthesis of this compound can be approached through two primary strategies: the functionalization of a pre-existing pyrimidine ring or the de novo construction of the pyrimidine ring from acyclic precursors.
Strategy 1: N-Alkylation of a Pyrimidine Ring
This is a direct and common approach where a pyrimidine or a substituted pyrimidine derivative is reacted with a molecule containing the acetic acid moiety. The key reaction is the N-alkylation of the pyrimidine ring. clockss.org
Pyrimidine Precursors: A variety of pyrimidine compounds can serve as the starting point. The choice of precursor will determine the final substitution pattern on the ring.
Unsubstituted Pyrimidine: The simplest starting material.
Substituted Pyrimidines: Compounds like 2-chloropyrimidine (B141910), 2-halomethylpyrimidines, or aminopyrimidines (e.g., 6-amino-2-thioxo-1H-pyrimidine-4-one) are frequently used. clockss.orggoogle.comnih.gov The substituents can direct the alkylation or be replaced in subsequent steps.
Acetic Acid Synthon: The acetic acid side chain is introduced using an alkylating agent.
Haloacetic Acids and Esters: Compounds such as bromoacetic acid or ethyl bromoacetate are common reagents for this purpose. The ester is often preferred for better reactivity and solubility, with a subsequent hydrolysis step to yield the final carboxylic acid.
Strategy 2: De Novo Pyrimidine Ring Synthesis
This strategy involves building the heterocyclic ring from simpler, acyclic molecules. The classic approach is the Biginelli reaction or related condensations. mdpi.com
Core Components:
N-C-N Fragment Provider: Urea, thiourea (B124793), or amidines (like benzamidine) provide the two nitrogen atoms and the C2 carbon of the pyrimidine ring. oup.commdpi.com
1,3-Dicarbonyl Compound: An active methylene (B1212753) compound like ethyl acetoacetate or a related β-dicarbonyl compound forms a significant portion of the pyrimidine backbone. oup.com
Aldehyde: An aldehyde, such as benzaldehyde, provides the C4 carbon of the ring. oup.com
To synthesize the target molecule via this route, one of the precursors must contain the acetic acid group or a precursor to it. For example, a modified 1,3-dicarbonyl compound with an attached acetic acid ester side chain could be used.
The table below lists common precursors for the synthesis of pyrimidine acetic acid scaffolds.
| Precursor Type | Specific Examples | Synthetic Role | Reference |
|---|---|---|---|
| Pyrimidine Core | Pyrimidine, 2-Chloropyrimidine, 6-Amino-2-thiouracil | Starting heterocyclic ring for N-alkylation. | clockss.orggoogle.com |
| Acetic Acid Synthon | Bromoacetic acid, Ethyl bromoacetate | Provides the acetic acid side chain via alkylation. | clockss.org |
| N-C-N Fragment | Urea, Thiourea, Guanidine, Amidines | Core building block in de novo ring synthesis. | mdpi.comnih.gov |
| 1,3-Dicarbonyl Compound | Ethyl acetoacetate, Malononitrile | Core building block in de novo ring synthesis. | mdpi.comnih.gov |
| Aldehyde | Benzaldehyde, Formalin | Core building block in de novo ring synthesis. | oup.comnih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound and its analogs relies on effective purification and isolation of both the final product and key intermediates. A variety of standard and advanced laboratory techniques are employed, tailored to the specific physical and chemical properties of the compounds.
Recrystallization: This is a primary technique for purifying solid products. researchgate.net The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. libretexts.org The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. libretexts.org Common solvents for pyrimidine derivatives include ethanol (B145695), methanol, and acetonitrile (B52724). oup.comresearchgate.net For compounds with poor solubility in common solvents, diffusion crystallization can be effective, where a solution of the compound in a high-boiling solvent (like DMF) is exposed to a miscible anti-solvent (like DCM), promoting slow crystal growth. researchgate.net
Column Chromatography: This is a versatile and widely used method for separating components of a mixture. nih.gov
Normal-Phase Chromatography: Silica (B1680970) gel is the most common stationary phase. Elution is carried out with non-polar to moderately polar solvent systems, such as hexane-ethyl acetate (B1210297) or dichloromethane-methanol mixtures. nih.govacs.org
Reversed-Phase Chromatography (RPC): C18-functionalized silica is a common stationary phase for purifying more polar compounds. nih.govteledynelabs.com Elution is performed with polar mobile phases, typically mixtures of water and acetonitrile or methanol. To improve peak shape and resolution for acidic or basic compounds, modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase. teledynelabs.com
Filtration: This is the standard method for separating a solid product from a liquid phase. researchgate.net Vacuum filtration using a Büchner funnel is typically faster and more efficient than gravity filtration. libretexts.org The isolated solid is usually washed with a small amount of cold solvent to remove residual impurities. biosynth.com
Solvent Removal and Extraction: When reactions are conducted in a solvent that is also an impurity (e.g., acetic acid used as a catalyst and solvent), specific methods are needed for its removal. researchgate.netresearchgate.net Co-evaporation with a solvent that forms an azeotrope with the impurity, such as toluene (B28343) or heptane, is a common strategy. researchgate.net Liquid-liquid extraction is also used to separate the product from a reaction mixture based on its solubility in immiscible solvents. google.com
Ion-Exchange Chromatography: For purifying compounds from aqueous solutions, particularly when salts are present, ion-exchange resins can be highly effective. google.comrsc.org The target molecule is adsorbed onto the resin and then selectively eluted, leaving ionic impurities behind. rsc.org
The following table summarizes the common purification techniques.
| Technique | Description | Typical Application | Reference |
|---|---|---|---|
| Recrystallization | Purification of a solid based on differential solubility. | Final product purification. | libretexts.orgresearchgate.net |
| Column Chromatography (Silica Gel) | Separation based on polarity using a solid stationary phase and liquid mobile phase. | Purification of intermediates and final products. | nih.govacs.org |
| Column Chromatography (Reversed-Phase) | Separation of polar compounds using a non-polar stationary phase. | Purification of polar pyrimidine derivatives. | nih.govteledynelabs.com |
| Filtration | Mechanical separation of a solid from a fluid. | Isolation of crystalline products from the reaction mixture. | libretexts.orgresearchgate.net |
| Azeotropic Distillation | Removal of a solvent (e.g., acetic acid) by distilling it with another liquid (e.g., toluene). | Removing high-boiling point solvent impurities. | researchgate.net |
| Ion-Exchange Resin | Separation of ionic molecules from neutral ones or other ions. | Purification from aqueous solutions containing salts. | google.comrsc.org |
Spectroscopic Characterization and Structural Elucidation of Pyrimidin 1 2h Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
A hypothetical ¹H NMR spectrum of (Pyrimidin-1(2H)-yl)acetic acid would be expected to show distinct signals corresponding to the protons of the dihydropyrimidine (B8664642) ring and the acetic acid moiety. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group. Protons on the partially saturated dihydropyrimidine ring would likely appear at a higher field (lower ppm) compared to the aromatic protons of a fully unsaturated pyrimidine (B1678525) ring. The methylene (B1212753) protons of the acetic acid group would present as a singlet, with its chemical shift influenced by the adjacent nitrogen and distal carboxyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Similarly, a ¹³C NMR spectrum would reveal the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid would be expected to resonate at a characteristic downfield position (typically 170-185 ppm). The carbons of the dihydropyrimidine ring would have chemical shifts indicative of their bonding and proximity to nitrogen atoms.
Two-Dimensional NMR Techniques for Connectivity and Assignment
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would establish the connectivity between coupled protons within the dihydropyrimidine ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Identification of Characteristic Functional Group Vibrations (e.g., C=O, C-H, N-H)
For this compound, a broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would likely appear around 1700-1725 cm⁻¹. C-H stretching vibrations for the aliphatic and olefinic protons of the ring and the methylene group would be observed in the 2850-3100 cm⁻¹ range. The presence of an N-H bond in the 1,2-dihydro tautomer would result in a characteristic stretching vibration in the 3200-3500 cm⁻¹ region.
Pyrimidine Ring and Carboxylic Acid Signatures
The IR spectrum would also display characteristic absorptions for the C=N and C=C bonds within the dihydropyrimidine ring, typically in the 1500-1650 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, providing a unique signature for the molecule.
Without experimental data, any further discussion or presentation of data in tables would be purely speculative and would not meet the required standards of scientific accuracy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound, the expected theoretical exact mass for the protonated molecule [M+H]⁺ is calculated based on its molecular formula, C₆H₆N₂O₂. The experimentally observed mass from HRMS analysis must align closely with this theoretical value to confirm the molecular formula.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆N₂O₂ |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Theoretical m/z | 139.05020 |
| Observed m/z | 139.05025 |
| Mass Error (ppm) | 0.36 |
| --- | --- |
This table contains illustrative data for educational purposes.
The minuscule difference between the theoretical and observed m/z values, as indicated by the low mass error in ppm, would provide strong evidence for the assigned molecular formula of C₆H₆N₂O₂.
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) which is then subjected to collision-induced dissociation (CID) to generate a series of product ions (fragments). The resulting fragmentation pattern is characteristic of the molecule's structure and provides a "fingerprint" for identification. The fragmentation of this compound is expected to proceed through predictable pathways, such as the cleavage of the acetic acid side chain and the rupture of the pyrimidine ring. researchgate.netsapub.org Analysis of these fragments helps to piece together the compound's structure.
Key expected fragmentation pathways include:
Loss of the carboxyl group (-COOH): A neutral loss of 45 Da from the parent ion.
Decarboxylation (-CO₂): A neutral loss of 44 Da.
Cleavage of the entire acetic acid side chain (-CH₂COOH): A neutral loss of 59 Da.
Fragmentation of the pyrimidine ring: Leading to characteristic ions corresponding to the pyrimidine core and its fragments. iosrjournals.org
Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 139.05 | 94.04 | 45.01 (COOH) | [C₅H₆N₂]⁺ |
| 139.05 | 81.04 | 58.01 (CH₂CO₂) | [C₄H₅N₂]⁺ |
| 94.04 | 67.04 | 27.00 (HCN) | [C₄H₅N]⁺ |
| --- | --- | --- | --- |
This table contains plausible fragmentation data for educational purposes, based on established chemical principles.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and provides mass detection for each component. nih.govplos.org Using an Electrospray Ionization (ESI) source, which is suitable for polar molecules like this compound, the technique can confirm the identity of the compound by its retention time and molecular mass. semanticscholar.org Furthermore, it serves as a powerful tool to assess the purity of the sample by detecting and quantifying any potential impurities. A typical analysis would show a single major peak in the chromatogram at a specific retention time, with the corresponding mass spectrum confirming the presence of the target compound's molecular ion. nih.gov
Table 3: Representative LC-MS(ESI) Analysis Parameters and Expected Results
| Parameter | Description |
|---|---|
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| MS System | |
| Ionization Mode | ESI Positive |
| Expected Results | |
| Retention Time (tR) | ~3.5 min (Illustrative) |
| Detected Ion (m/z) | 139.05 [M+H]⁺ |
| Purity (by UV/TIC) | >98% |
| --- | --- |
This table outlines a typical method and expected, illustrative results for purity analysis.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition (by mass) of elements (primarily carbon, hydrogen, and nitrogen) within a compound. This century-old technique remains a fundamental standard for confirming the empirical and molecular formula of a newly synthesized, pure substance. ekb.eg The experimentally determined percentages of C, H, and N must agree with the theoretically calculated values for the proposed molecular formula, C₆H₆N₂O₂, within a narrow margin of error (typically ±0.4%). Such agreement provides definitive proof of the compound's elemental makeup and supports the results obtained from mass spectrometry.
**Table 4: Elemental Analysis Data for this compound (C₆H₆N₂O₂) **
| Element | Theoretical % | Found % (Illustrative) | Difference % |
|---|---|---|---|
| Carbon (C) | 52.18 | 52.25 | +0.07 |
| Hydrogen (H) | 4.38 | 4.35 | -0.03 |
| Nitrogen (N) | 20.28 | 20.21 | -0.07 |
| --- | --- | --- | --- |
This table contains illustrative data for educational purposes.
The close correlation between the calculated and found percentages for each element would serve as final confirmation of the bulk purity and elemental composition of this compound.
Chemical Transformations and Derivatization Strategies of Pyrimidin 1 2h Yl Acetic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of (Pyrimidin-1(2H)-yl)acetic acid is a primary site for derivatization, allowing for the formation of esters, amides, and other related compounds through well-established synthetic protocols.
Esterification Reactions
The conversion of the carboxylic acid to an ester is a fundamental transformation, often achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. nih.govlibretexts.org Subsequent proton transfer and elimination of water yield the ester. libretexts.orgyoutube.com
To drive the equilibrium towards the product, the ester can be distilled off as it is formed, or an excess of the alcohol reactant can be used. chemguide.co.uk While specific examples for the direct esterification of this compound are not prevalent in the reviewed literature, the synthesis of various pyrimidine (B1678525) acetic acid esters is well-documented, indicating the general applicability of these methods. nih.govontosight.ainih.govresearchgate.net For instance, ethyl esters of related pyrimidine derivatives are commonly synthesized, highlighting the utility of ethanol (B145695) in these reactions. nih.govontosight.ai The synthesis of pyrimidine derivatives in glacial acetic acid is also a reported method, which underscores the stability of the pyrimidine core under acidic conditions typical for esterification. nih.govresearchgate.net
Table 1: General Conditions for Esterification of Carboxylic Acids
| Reactant | Catalyst | Conditions | Product Type |
| Alcohol | Concentrated H₂SO₄ or HCl | Heat, often with distillation or reflux | Alkyl Ester |
| Alcohol | Acid Anhydride | Gentle warming | Alkyl Ester |
| Alcohol | Acyl Chloride | Room temperature, vigorous reaction | Alkyl Ester |
This table presents generalized conditions for esterification reactions based on established organic chemistry principles. chemguide.co.ukchemguide.co.uk
Amidation and Peptide Coupling Reactions
The formation of an amide bond from the carboxylic acid moiety is a key strategy for creating complex derivatives, including peptides. bachem.com This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.netluxembourg-bio.com
A common method involves converting the carboxylic acid into a more reactive species like an acid chloride (e.g., using thionyl chloride) or an activated ester. researchgate.net However, for more controlled and milder conditions, especially in peptide synthesis, specialized coupling reagents are employed. bachem.comrsc.org These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which then readily couples with an amine to form the amide bond. researchgate.netluxembourg-bio.com This approach minimizes side reactions and preserves the stereochemical integrity of chiral centers. luxembourg-bio.comnih.gov
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and onium salts such as HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). bachem.comluxembourg-bio.com These reactions are typically performed in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in an aprotic solvent like DMF. luxembourg-bio.com
Table 2: Common Reagents for Amide Bond Formation
| Coupling Reagent Class | Example Reagent(s) | Additive (Optional) | Base | Typical Solvent |
| Carbodiimides | DCC, EDC | HOBt, HOSu | NMM, DIPEA | DMF, CH₂Cl₂ |
| Onium (Aminium/Uronium) | HBTU, HATU, HCTU | None required | DIPEA, NMM | DMF, NMP |
| Onium (Phosphonium) | PyBOP, PyAOP | None required | DIPEA, NMM | DMF, CH₂Cl₂ |
This table summarizes common reagent systems used for amidation and peptide coupling. bachem.comluxembourg-bio.com
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can occur under certain conditions. The ease of decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon loss of CO₂. A well-known example is the decarboxylation of β-keto acids, which proceeds through a cyclic six-membered transition state upon heating. masterorganicchemistry.com
For this compound, which is a heteroaryl acetic acid derivative, the mechanism is different. Decarboxylation would involve the cleavage of the C-C bond between the pyrimidine ring and the carboxyl group. The stability of the resulting N-anionic or zwitterionic species on the pyrimidine ring is a crucial factor. While direct decarboxylation of simple carboxylic acids is difficult, heteroaromatic acetic acids can sometimes undergo decarboxylation, although often requiring harsh conditions if the resulting anion is not sufficiently stabilized. masterorganicchemistry.com
Chemical Reactivity of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgresearchgate.net This electronic nature dictates its reactivity towards both electrophiles and nucleophiles.
Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Core
Electrophilic Substitution: Due to the ring's π-deficient character and the tendency for the nitrogen atoms to be protonated under acidic conditions, electrophilic aromatic substitution on an unactivated pyrimidine ring is difficult. wikipedia.orgresearchgate.netbhu.ac.in When such reactions do occur, they preferentially happen at the C-5 position, which is the most electron-rich carbon. wikipedia.orgnumberanalytics.comslideshare.net The presence of electron-donating groups (activating groups) on the ring, such as amino or hydroxyl groups, can facilitate electrophilic substitution at the C-5 position. researchgate.netslideshare.net
Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. bhu.ac.innumberanalytics.com Nucleophilic substitution reactions occur most readily at the C-2, C-4, and C-6 positions, as the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized by the ring nitrogens. bhu.ac.inslideshare.net Leaving groups such as halides (e.g., chloro) at these positions are readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. wikipedia.orgbhu.ac.in
Functionalization at Specific Positions (e.g., N-1, C-2, C-4)
The inherent reactivity patterns of the pyrimidine ring allow for regioselective functionalization at specific positions.
N-1 Position: The N-1 position of the parent compound is already substituted with the acetic acid moiety. Further reactions at this position, such as N-alkylation, would typically require a different starting material or could lead to the cleavage of the existing N-C bond. In related fused pyrimidine systems, N-alkylation is a known functionalization strategy. The N-1 substituent itself influences the electronic properties and reactivity of the entire ring system.
C-2 Position: The C-2 position is a primary site for nucleophilic attack. slideshare.net A common strategy to introduce functionality at C-2 involves starting with a 2-chloropyrimidine (B141910) or a 2-thiopyrimidine derivative. researchgate.netresearchgate.net Recent advances have enabled the direct C-H amination of pyrimidines at the C-2 position, providing a more efficient route to 2-aminopyrimidines, which are prevalent motifs in bioactive molecules. researchgate.net The synthesis of C2-functionalized pyrimidines can also be achieved through reactions with arynes and dithiopyrimidines. researchgate.net
C-4 Position: Similar to the C-2 position, the C-4 position is activated for nucleophilic substitution. slideshare.net A widely used synthetic route involves the conversion of a 4-pyrimidone (the keto-enol tautomer of a 4-hydroxypyrimidine) into a 4-chloropyrimidine (B154816) using reagents like phosphorus oxychloride (POCl₃). bhu.ac.in This 4-chloro derivative serves as a versatile intermediate that can react with various nucleophiles to introduce a wide range of functional groups. organic-chemistry.orgumich.edu
Table 3: Regioselective Functionalization of the Pyrimidine Ring
| Position | Reaction Type | Reagent/Condition Example | Product Functionality |
| C-5 | Electrophilic Substitution | Nitrating agent (on activated ring) | Nitro group |
| C-2 / C-4 / C-6 | Nucleophilic Substitution | R-NH₂ (on chloro-pyrimidine) | Amino group |
| C-2 / C-4 / C-6 | Nucleophilic Substitution | R-O⁻ (on chloro-pyrimidine) | Ether group |
| C-4 | From Pyrimidone | POCl₃ | Chloro group |
| C-2 | C-H Amination | Enthalpy-controlled methods | Amino group |
This table summarizes key regioselective reactions on the pyrimidine core based on literature findings. bhu.ac.inresearchgate.netgrowingscience.com
Cyclization and Ring-Fusion Reactions
The pyrimidine ring and its appended acetic acid group in this compound are key functional components that can participate in intramolecular and intermolecular cyclization reactions. These transformations lead to the formation of diverse and structurally complex fused pyrimidine systems, which are of significant interest in medicinal chemistry and materials science. mdpi.comnih.gov Fused pyrimidines often exhibit modified physicochemical properties such as lipophilicity, solubility, and selectivity, which can be crucial for their biological activity. nih.gov
One of the prominent fused systems derived from pyrimidine precursors is the pyrazolo[3,4-d]pyrimidine scaffold. nih.govekb.eg This structure is considered a purine (B94841) isostere and is a core component of numerous compounds with a wide range of pharmacological activities, including kinase inhibition. mdpi.comnih.gov The synthesis of such fused systems often involves the cyclocondensation of a suitably substituted pyrimidine or pyrazole (B372694) precursor.
A relevant example is the regioselective cyclization to form a pyrazolopyrimidinone (B8486647) intermediate. This type of reaction can be initiated from a pyrimidinone scaffold, which can be synthesized through the cyclocondensation of compounds like thiourea (B124793) and ethyl 3-oxopentanoate. nih.gov The subsequent nucleophilic substitution with hydrazine, followed by heating with a reagent such as 3-aminocrotonitrile, can lead to a regioselective cyclization, yielding the fused pyrazolopyrimidinone core. nih.gov The acetic acid moiety on the pyrimidine ring can be envisioned to either be pre-existing or introduced at a later stage to influence the reaction or provide a handle for further derivatization.
Another class of fused systems includes pyrimido[1,6-a]pyrimidines. The synthesis of these structures can be achieved through the cyclization of appropriately substituted pyrimidines. nih.gov For instance, the reaction of a pyrimidine derivative with reagents like 3-chloropentane-2,4-dione (B157559) in the presence of a reducing agent such as zinc in acetic acid can induce cyclization to form a tetrahydro-2H-pyrimido[1,6-a]pyrimidine ring system. nih.gov
The following table summarizes representative cyclization reactions that can be adapted for this compound derivatives to yield fused heterocyclic systems.
| Starting Material Type | Reagents | Resulting Fused System | Reaction Conditions |
| Pyrimidinone derivative | 1. Hydrazine2. 3-Aminocrotonitrile | Pyrazolopyrimidinone | Heating |
| Substituted Pyrimidine | 3-Chloropentane-2,4-dione, Zn | Tetrahydro-2H-pyrimido[1,6-a]pyrimidine | Acetic Acid |
| 5-Aminopyrazole-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidine | Reflux |
Derivatization for Probe Development and Chemical Labeling
The carboxylic acid group of this compound is a prime site for derivatization, enabling its use in the development of chemical probes and labeling agents. This functional handle allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282), through standard coupling chemistries.
Fluorescent Probes:
Fluorescent probes are indispensable tools in biological imaging. The pyrimidine scaffold itself can be a component of a fluorophore, particularly in push-pull systems designed for specific applications like lipid droplet imaging. ekb.eg More commonly, the acetic acid side chain can be used to link the pyrimidine moiety to a known fluorophore. Amide bond formation is a widely used strategy for this purpose. The carboxylic acid can be activated using coupling reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base and an additive like 1-hydroxybenzotriazole (B26582) (HOBT), followed by reaction with an amine-containing fluorescent dye. beilstein-journals.org This approach allows for the synthesis of custom probes where the pyrimidine derivative can act as a targeting group or a modulator of the fluorophore's properties.
Biotinylation for Affinity-Based Applications:
Biotin is a vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin, a property that is extensively exploited for detection, purification, and immobilization of biomolecules. The acetic acid group of this compound can be readily coupled to a biotin derivative that contains a linker with a terminal amine group. This is typically achieved using carbodiimide (B86325) chemistry (e.g., with EDC) or other amide bond-forming reagents.
Alternatively, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for labeling. nih.gov In this strategy, the this compound could be functionalized with either a terminal alkyne or an azide. This modified pyrimidine derivative can then be "clicked" onto a biotin molecule that has been equipped with the complementary reactive group (azide or alkyne, respectively). nih.gov This method is known for its high yield and specificity, even in complex biological media.
The table below outlines common derivatization strategies for probe development using the acetic acid functionality.
| Derivatization Strategy | Key Reagents | Functional Group Introduced | Application |
| Amide Coupling | EDC, NHS or HBTU, HOBt | Amide-linked fluorophore or biotin | Fluorescent Labeling, Affinity Probes |
| Click Chemistry (CuAAC) | Copper(I) catalyst, Azide/Alkyne-functionalized tags | Triazole-linked probe | Site-specific Chemical Labeling |
| Esterification | Alcohol, Acid catalyst | Ester-linked reporter group | Caged Probes, Prodrugs |
Biological Interactions and Mechanistic Insights of Pyrimidin 1 2h Yl Acetic Acid in Vitro Studies
Enzyme Inhibition and Modulation Studies
The pyrimidine (B1678525) scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of (Pyrimidin-1(2H)-yl)acetic acid have been evaluated for their inhibitory effects against a range of key enzymes, demonstrating the potential of this chemical class in modulating various biological pathways.
Interaction with Key Biological Enzymes (e.g., DNA gyrase, LpxC, alpha-amylase, COX-2)
DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial agents. nih.govmdpi.com Certain pyrimidine derivatives have been identified as inhibitors of DNA gyrase. nih.govnih.gov For instance, novel pyridothienopyrimidine derivatives have shown potent dual inhibitory activity against both DNA gyrase and topoisomerase IV. nih.gov Specifically, a 4'-(4-methyl-piperazin-1-yl)- derivative exhibited an IC50 value of 3.44 µM against E. coli DNA gyrase. nih.gov Another study on 3-aminothiazolquinolones, which incorporate a quinolone scaffold with a pyrimidine-like structure, reported a derivative with an IC50 value of 11.5 µM against DNA gyrase. mdpi.com These findings suggest that the pyrimidine moiety can be a key structural feature for the design of DNA gyrase inhibitors.
LpxC: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of lipid A, a vital component of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of new antibiotics. nih.govnih.govfrontiersin.org Several pyrimidine-containing compounds have been investigated as LpxC inhibitors. For example, a series of sulfonamide derivatives of α-(R)-amino hydroxamic acids, which can be considered related to pyrimidine structures due to their nitrogen-containing heterocyclic nature, were identified as potent LpxC inhibitors. nih.gov One such compound, BB-78484, inhibited LpxC with an IC50 value of 400 ± 90 nM. nih.gov Another study reported a slow, tight-binding inhibitor of LpxC, CHIR-090, which contains a hydroxamic acid moiety and inhibits E. coli LpxC with a Ki of approximately 650 nM. nih.gov
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.govnih.govnih.govijpda.org Pyrimidine derivatives have been extensively studied as selective COX-2 inhibitors. nih.govnih.gov Some pyrimidine derivatives have shown higher affinity for the COX-2 isoform over COX-1. nih.gov The structural basis for this selectivity is attributed to the larger and more accommodating active site of COX-2 compared to COX-1. ijpda.org The presence of specific substituents on the pyrimidine ring, such as a 4-methylsulfonylphenyl group, is often required for potent and selective COX-2 inhibition. ijpda.org
Characterization of Enzyme Kinetics and Inhibition Mechanisms
Understanding the kinetic behavior and mechanism of enzyme inhibition is crucial for the development of effective drugs.
DNA Gyrase: The inhibition of DNA gyrase by certain classes of inhibitors, such as fluoroquinolones which share some structural similarities with pyrimidine derivatives in being heterocyclic compounds, often involves the stabilization of a cleavage complex between the enzyme and DNA. mdpi.com This leads to a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations. mdpi.com Some gyrase inhibitors act by competitively inhibiting the ATPase activity of the GyrB subunit. nih.gov
LpxC: Inhibitors of LpxC have been shown to act through different mechanisms. For example, CHIR-090 is a slow, tight-binding inhibitor of LpxC. nih.gov Other LpxC inhibitors, such as BB-78484, have demonstrated bactericidal activity against E. coli. nih.gov
Alpha-amylase: The inhibition of α-amylase by organic acids found in vinegars is generally considered to be weak. nih.gov The mechanism of inhibition is not fully elucidated but is thought to be related to the acidity of the compounds. nih.gov
COX-2: Non-steroidal anti-inflammatory drugs (NSAIDs) are competitive inhibitors of cyclooxygenase (COX) enzymes, competing with arachidonic acid for binding to the active site. nih.gov The selectivity of certain pyrimidine derivatives for COX-2 is attributed to specific interactions with amino acid residues within the larger active site of the COX-2 enzyme. ijpda.org For instance, the presence of a side pocket in the COX-2 active site, which is absent in COX-1, allows for the accommodation of bulkier inhibitor molecules. ijpda.org
Effect on Nucleotide Metabolism
Currently, there is a lack of specific in vitro studies detailing the direct effect of this compound on nucleotide metabolism. While pyrimidines are fundamental components of nucleic acids, and their analogs can interfere with nucleotide biosynthesis, specific data for the title compound is not available in the reviewed literature.
Receptor Binding Profiling
The interaction of this compound derivatives with various receptors has been explored to understand their potential pharmacological effects.
Ligand-Receptor Affinity and Selectivity Studies
Derivatives of pyrimidine have been synthesized and evaluated for their binding affinity and selectivity at various receptors.
Adenosine (B11128) Receptors: Pyrimidine derivatives have been investigated as potent and selective antagonists for the A3 adenosine receptor, with some compounds exhibiting Ki values in the nanomolar range. nih.gov Pyrido[2,3-d]pyrimidines are another class of compounds that have been explored for their interaction with adenosine receptors. nih.gov
Other Receptors: Pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as ligands for a variety of other receptors, highlighting the versatility of this scaffold in drug design. rsc.org Furthermore, pyrimidinone derivatives have been optimized for the selective inhibition of Ca2+/calmodulin-stimulated adenylyl cyclase 1 (AC1) activity, with some analogs showing IC50 values in the sub-micromolar range. nih.gov
Interaction with GHB High-Affinity Binding Sites
Gamma-hydroxybutyric acid (GHB) is a neurotransmitter with its own specific high-affinity binding sites in the brain. nih.govdrugbank.com At present, there is no available in vitro data in the public domain that describes the interaction of this compound or its close derivatives with these GHB high-affinity binding sites.
Data Tables
Table 1: In Vitro Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound Class/Derivative | Target Enzyme | IC50/Ki Value | Source |
| 4'-(4-methyl-piperazin-1-yl)-pyridothienopyrimidine | E. coli DNA Gyrase | 3.44 µM (IC50) | nih.gov |
| 3-aminothiazolquinolone derivative | DNA Gyrase | 11.5 µM (IC50) | mdpi.com |
| BB-78484 | LpxC | 400 ± 90 nM (IC50) | nih.gov |
| CHIR-090 | E. coli LpxC | ~650 nM (Ki) | nih.gov |
| Pyrimidine derivative 2a | Lipoxygenase | 42 µM (IC50) | nih.gov |
| Pyrimidine derivative 2f | Lipoxygenase | 47.5 µM (IC50) | nih.gov |
| Pyrimidine derivative L1 | COX-2 | Comparable to meloxicam | nih.gov |
| Pyrimidine derivative L2 | COX-2 | Comparable to meloxicam | nih.gov |
| Pyrimidinone derivative 20 | Adenylyl Cyclase 1 (AC1) | 0.44 µM (IC50) | nih.gov |
| Pyrimidinone derivative 26 | Adenylyl Cyclase 1 (AC1) | 0.25 µM (IC50) | nih.gov |
Table 2: Receptor Binding Affinity of Pyrimidine Derivatives
| Compound Class/Derivative | Receptor Target | Binding Affinity (Ki) | Source |
| Diaryl 2-amidopyrimidine | Human A3 Adenosine Receptor | < 10 nM | nih.gov |
| Diaryl 4-amidopyrimidine | Human A3 Adenosine Receptor | < 10 nM | nih.gov |
Modulation of Serotonin (B10506) Receptor Subtypes (e.g., 5-HT2C)
While direct studies on the interaction of this compound with serotonin receptors are not extensively documented in the reviewed literature, the broader class of pyrimidine derivatives has been investigated for its potential to modulate various receptor systems. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as having biological activity on the serotonin 5-HT2C receptor. The 5-HT2C receptor, a G protein-coupled receptor, is a significant target in the central nervous system, involved in regulating mood, appetite, and other physiological processes. Its modulation by small molecules can have profound therapeutic implications.
The exploration of pyrimidine-based compounds as ligands for serotonin receptors remains an active area of research. The structural features of the pyrimidine scaffold allow for diverse substitutions, which can be tailored to achieve desired selectivity and affinity for specific receptor subtypes like 5-HT2C. Further investigation is required to determine if this compound itself possesses any significant activity at this or other serotonin receptors.
Antiproliferative and Cytostatic Activities (Mechanisms of Action)
The antiproliferative properties of pyrimidine derivatives are well-established, with many compounds exhibiting potent activity against various cancer cell lines. ijrpr.comekb.eg These effects are often mediated through the induction of apoptosis and the targeting of specific cellular pathways involved in cell growth and proliferation.
Numerous studies have demonstrated that pyrimidine derivatives can inhibit the growth of cancer cells by inducing programmed cell death, or apoptosis. researchgate.net For example, a series of novel pyrimidine derivatives containing aryl urea (B33335) moieties were shown to induce apoptosis in colon cancer cells. nih.gov Mechanistic studies revealed that these compounds could arrest the cell cycle at the G2/M phase and modulate the expression of key apoptotic proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis by pyrimidine derivatives is a key mechanism underlying their anticancer effects.
Similarly, certain pyrido[2,3-d]pyrimidine derivatives have been shown to significantly activate apoptosis in breast cancer cell lines (MCF-7). rsc.orgresearchgate.net One such compound increased total apoptosis by over 58-fold compared to control cells. rsc.orgresearchgate.net These findings underscore the potential of the pyrimidine scaffold as a template for the design of new apoptosis-inducing anticancer agents. While direct data for this compound is limited, the general activity of the pyrimidine class suggests this is a promising area for future investigation.
Table 1: In Vitro Antiproliferative Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine derivative with aryl urea moiety (4b) | SW480 (colon) | 11.08 | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative (4) | MCF-7 (breast) | 0.57 | rsc.orgresearchgate.net |
| Pyrido[2,3-d]pyrimidine derivative (11) | MCF-7 (breast) | 1.31 | rsc.orgresearchgate.net |
| Pyrido[2,3-d]pyrimidine derivative (4) | HepG2 (liver) | 1.13 | rsc.orgresearchgate.net |
| Pyrido[2,3-d]pyrimidine derivative (11) | HepG2 (liver) | 0.99 | rsc.orgresearchgate.net |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 (breast) | 0.013 | nih.gov |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MDA-MB-231 (breast) | 0.056 | nih.gov |
Note: The compounds listed are derivatives of the pyrimidine scaffold and are presented to illustrate the general antiproliferative potential of this class of compounds.
The anticancer activity of pyrimidine derivatives is often linked to their ability to inhibit specific enzymes and signaling pathways crucial for cancer cell survival and proliferation. rsc.org Tyrosine kinases, which are key components of signaling cascades that control cell division and metabolism, are common targets. rsc.org Additionally, enzymes like dihydrofolate reductase and cyclin-dependent kinases (CDKs) are also inhibited by certain pyrimidine compounds. ijrpr.comrsc.org
Some pyrimidine derivatives have been shown to target topoisomerase IIα, an enzyme often overexpressed in tumors. encyclopedia.pub Inhibition of this enzyme leads to DNA double-strand breaks and subsequent apoptosis. encyclopedia.pub The PI3K/AKT signaling pathway, which is vital for tumor cell survival, angiogenesis, and metastasis, is another important target for pyrimidine-based inhibitors. rsc.org More specifically, some pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of PIM-1 kinase, a protein implicated in various cancers. rsc.orgresearchgate.net The diverse range of molecular targets highlights the versatility of the pyrimidine scaffold in the development of targeted cancer therapies. ekb.eg
Antimicrobial Activities (Mechanisms of Action)
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. researchgate.netinnovareacademics.in This activity is influenced by the nature and position of substituents on the pyrimidine ring.
A wide array of pyrimidine derivatives have been synthesized and evaluated for their efficacy against various microbial strains. researchgate.net Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. ias.ac.innih.gov For example, certain triazole-substituted pyrimidine derivatives have exhibited significant antibacterial inhibition. ias.ac.in
In the realm of antifungal activity, pyrimidine derivatives have shown promise against various phytopathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.govresearchgate.net In some cases, the antifungal potency of these synthetic derivatives has been found to be greater than that of commercial fungicides. researchgate.net For instance, a series of pyrimidine derivatives containing an amide moiety displayed excellent antifungal activity against Phomopsis sp., with EC50 values surpassing that of the standard fungicide Pyrimethanil. nih.govresearchgate.net
Table 2: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class/Derivative | Microbial Strain | Activity (MIC/EC50) | Reference |
| Triazole substituted pyrimidines | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Promising antibacterial inhibition | ias.ac.in |
| Pyrimidine derivative (3) | E. coli, Pseudomonas aeruginosa | MIC = 1.0 µg/ml | innovareacademics.in |
| Pyrimidine derivatives with amide moiety (5o) | Phomopsis sp. | EC50 = 10.5 µg/ml | nih.govresearchgate.net |
| Pyridopyrimidine derivatives (3a, 3b, 3d, 4a-d, 9c, 10b) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Strong antimicrobial effects | nih.gov |
| Thiophene-pyridine compound (80) | Aspergillus fumigates, Syncephalastrum racemosum | Better than Amphotericin B | mdpi.com |
Note: The compounds listed are derivatives of the pyrimidine scaffold and are presented to illustrate the general antimicrobial potential of this class of compounds.
The mechanisms through which pyrimidine derivatives exert their antimicrobial effects are varied. The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA suggests that these compounds may interfere with nucleic acid synthesis, a vital process for microbial growth and replication. pharmatutor.org Additionally, the presence of certain functional groups can enhance antimicrobial activity. For instance, the inclusion of a carboxyl group has been associated with increased antimicrobial effects in some pyrimidine derivatives. innovareacademics.in
The specific mechanism of action can also involve the inhibition of key microbial enzymes. For example, some pyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. wjarr.com By targeting these fundamental cellular processes, pyrimidine derivatives can effectively inhibit microbial proliferation.
Antiviral Activities (Mechanisms of Action)
The pyrimidine scaffold is a fundamental component of nucleosides, making its derivatives prime candidates for antiviral drug development. ontosight.ai These compounds can interfere with viral replication and entry, showcasing a broad spectrum of potential therapeutic applications against various viruses. nih.gov
Inhibition of Viral Replication
The primary antiviral mechanism of many pyrimidine derivatives is the inhibition of viral replication. This is often achieved by targeting viral enzymes that are essential for the synthesis of new viral particles. For instance, some pyrimidine-containing compounds have been shown to inhibit the replication of a wide array of viruses, including influenza, respiratory syncytial virus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov
One key mechanism involves the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a crucial host enzyme for de novo pyrimidine biosynthesis. nih.gov By inhibiting DHODH, these compounds can deplete the intracellular pool of pyrimidines, which are essential building blocks for viral RNA and DNA synthesis. This limitation of pyrimidines effectively curtails the rapid transcription of viral genes, thereby suppressing viral replication. nih.gov
Furthermore, certain pyrimidine derivatives act as allosteric inhibitors of viral enzymes. For example, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity, a critical function for viral replication. nih.gov These compounds bind to a site on the enzyme that is distant from the active site, inducing a conformational change that inhibits its function. nih.gov
Interference with Viral Entry Mechanisms (e.g., SARS-CoV-2 spike protein)
The spike glycoprotein (B1211001) of SARS-CoV-2 is a primary target for antiviral therapies as it mediates the virus's entry into host cells. nih.gov The S1 domain of the spike protein binds to the host cell's ACE2 receptor, while the S2 domain facilitates the fusion of the viral and host membranes. nih.gov
In silico studies have shown that diaryl pyrimidine derivatives can bind to the interface of the hACE2-spike protein complex, potentially obstructing the interaction necessary for viral entry. nih.gov This interference with the initial stage of infection could prevent the virus from establishing a foothold in the host. Similarly, other pyrimidine-based compounds have been investigated for their ability to inhibit membrane fusion and the synthesis of viral mRNA and proteins, further highlighting their potential to disrupt the viral life cycle at multiple points. nih.gov While a recombinant spike protein vaccine, S-268019-b, has been studied for COVID-19 prevention, the focus of small molecule pyrimidine derivatives has been on direct inhibition of viral entry. exlibrisgroup.com
Antioxidant Activity and Free Radical Scavenging Mechanisms
Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. nih.gov Pyrimidine derivatives have emerged as a promising class of antioxidants capable of scavenging these reactive species. nih.govijpsonline.com
The antioxidant properties of pyrimidine derivatives are often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. medcraveonline.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating its free radical scavenging capacity. medcraveonline.com
Various pyrimidine derivatives have demonstrated significant antioxidant activity. For example, certain pyrimidinone derivatives have shown notable hydroxyl radical scavenging activity in the Fenton's reaction assay. derpharmachemica.com The mechanism of action is believed to involve the trapping of free radicals, thereby preventing them from causing cellular damage. nih.gov The presence of specific functional groups on the pyrimidine ring can influence the antioxidant potency. ijpsonline.comijpsonline.com
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. These studies guide the design of more potent and selective drug candidates.
Influence of Structural Modifications on Biological Potency and Selectivity
SAR studies on pyrimidine derivatives have revealed that even minor structural modifications can have a significant impact on their biological potency and selectivity. For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the nature of the substituents at the C-2 and C-4 positions, with varying steric and electronic properties, was found to be critical for activity. nih.gov
In another study focusing on pyrimido[4,5-d]pyrimidines as antiviral agents, the substituents at the 4 and 7 positions were found to be key determinants of antiviral efficacy. nih.gov Specifically, compounds with a cyclopropylamino group and an aminoindane moiety showed remarkable activity against human coronavirus 229E. nih.gov The presence of an exocyclic secondary nitrogen at position 7 appeared to be crucial for this antiviral action. nih.gov Conversely, the introduction of an N-methylpiperazinyl group at the same position resulted in inactive compounds, highlighting the sensitivity of the biological activity to structural changes. nih.gov
Similarly, for pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, modifications around the core scaffold have led to the identification of compounds with potent antimicrobial and anticancer activities. nih.gov
Identification of Critical Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these critical features is a key aspect of rational drug design.
For Biginelli-derived pyrimidines acting as calcium channel blockers, SAR studies have shown that the ability of the molecule to donate hydrogen bonds near the heterocyclic core is a critical pharmacophoric feature. nih.gov The size and nature of the substituent at the C2 position can modulate the potency of these compounds. nih.gov
In the case of 2,4-disubstituted pyrimidine derivatives targeting cholinesterases, molecular modeling suggests that the central pyrimidine ring serves as a suitable template for developing dual inhibitors. nih.gov The specific substitutions at the C-2 and C-4 positions are then responsible for the selective inhibition of different cholinesterase enzymes. nih.gov The synthesis and evaluation of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides also revealed that the mutual arrangement of the benzothiazine and pyridine (B92270) fragments influences their analgesic and anti-inflammatory activity. mdpi.com
Below is a table summarizing the biological activities of various pyrimidine derivatives based on their structural features.
| Compound Class | Key Structural Features | Biological Activity | Reference |
| Diaryl pyrimidines | Diaryl substitution on the pyrimidine ring | Potential inhibitors of SARS-CoV-2 spike protein binding to ACE2 | nih.gov |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Triazolopyrimidine core | Allosteric inhibitors of HIV-1 RNase H | nih.gov |
| Pyrimidinones | Pyrimidinone core | Antioxidant, hydroxyl radical scavenging | derpharmachemica.com |
| 2,4-Disubstituted pyrimidines | Varied substituents at C-2 and C-4 | Cholinesterase inhibition | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Substituents at positions 4 and 7 | Antiviral (Human coronavirus 229E) | nih.gov |
| Biginelli-derived pyrimidines | Hydrogen bond donating groups near the core | Calcium channel blockade | nih.gov |
Bioisosteric Considerations of the Pyrimidine Moiety
The pyrimidine ring is a fundamental component of numerous biologically active compounds, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. nih.gov In the context of drug design and lead optimization, bioisosteric replacement of the pyrimidine moiety is a common strategy to modulate a compound's physicochemical properties, pharmacokinetic profile, and biological activity. estranky.skresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that can elicit comparable biological responses. researchgate.net The replacement of the pyrimidine ring with other heterocyclic systems can lead to improved potency, selectivity, and metabolic stability.
The pyrimidine nucleus is a versatile scaffold, and its bioisosteric replacement with other aromatic and heteroaromatic rings is a well-established strategy in medicinal chemistry. The goal of such replacements is to fine-tune the electronic and steric properties of the molecule to enhance its interaction with the target protein. For instance, the nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, a feature that can be mimicked or altered by other heterocycles.
Common bioisosteres for the pyrimidine ring include other nitrogen-containing heterocycles such as pyridine, pyridazine (B1198779), and triazoles. nih.govnih.govmdpi.com The choice of a particular bioisostere depends on the specific interactions that the pyrimidine ring makes with its biological target. For example, if a specific nitrogen atom in the pyrimidine ring is crucial for a hydrogen bond interaction, a bioisostere that preserves this interaction, such as a pyridine ring, might be a suitable replacement. mdpi.com Conversely, if the goal is to alter the electronic distribution or the hydrogen bonding pattern, a different heterocycle like a triazole could be employed. acs.org
In a study on triazolopyrimidine-based inhibitors, the replacement of the triazolopyrimidine core with a triazolo[1,5-a]pyridine resulted in a significant reduction in binding affinity, highlighting the critical role of a pyrimidine nitrogen in the activity of these compounds. nih.gov This underscores the importance of the precise arrangement of heteroatoms in the ring for maintaining biological activity.
The successful application of bioisosterism is demonstrated in the development of inhibitors for the casein kinase 2 (CSNK2), where a 1,2,4-triazole (B32235) was identified as a successful bioisosteric replacement for an amide group in a series of pyrazolo[1,5-a]pyrimidine inhibitors. acs.org This substitution led to improved potency and metabolic stability, although it also affected solubility. acs.org This example illustrates the trade-offs that can occur with bioisosteric replacements and the need for a balanced optimization of multiple properties.
Table 1: Hypothetical Bioisosteric Replacements for the Pyrimidine Moiety in this compound and Their Potential Impact on In Vitro Activity
| Original Moiety | Bioisosteric Replacement | Potential Impact on In Vitro Activity | Rationale |
| Pyrimidine | Pyridine | May retain or have slightly altered activity. | Pyridine is a classic bioisostere of pyrimidine, sharing a similar six-membered aromatic structure. The change in the number and position of nitrogen atoms can alter hydrogen bonding capabilities and electronic properties, potentially affecting target binding affinity. nih.govmdpi.com |
| Pyrimidine | Pyridazine | Could lead to a decrease in activity. | While also a diazine, the adjacent nitrogen atoms in pyridazine create a different electronic distribution and steric profile compared to the 1,3-arrangement in pyrimidine, which may not be optimal for target interaction. nih.gov |
| Pyrimidine | Triazole | Could enhance or decrease activity depending on the isomer. | Triazoles are five-membered rings with three nitrogen atoms, offering different hydrogen bonding patterns and geometries. A 1,2,4-triazole, for instance, was shown to be a successful replacement for a functional group in a pyrimidine-containing scaffold, improving potency. acs.org |
| Pyrimidine | Imidazole | May retain some activity. | Imidazole is a five-membered ring with two nitrogen atoms. Its smaller size and different electronic properties compared to pyrimidine would likely alter the binding mode and affinity. |
| Pyrimidine | Thiazole (B1198619) | Likely to have reduced activity. | The presence of a sulfur atom in the thiazole ring significantly changes the electronic and steric characteristics compared to the all-nitrogen and carbon composition of the pyrimidine ring, which could disrupt key interactions with the biological target. |
It is crucial to emphasize that the information presented in the table is illustrative and based on general principles of bioisosterism observed in other molecular contexts. The actual impact of these bioisosteric replacements on the in vitro activity of this compound would need to be determined through experimental studies, including synthesis of the analogs and subsequent biological evaluation.
Advanced Computational and Theoretical Studies of Pyrimidin 1 2h Yl Acetic Acid
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a ligand, such as a derivative of (Pyrimidin-1(2H)-yl)acetic acid, and a macromolecular target, typically a protein.
Molecular docking simulations are employed to predict how pyrimidine-based ligands, including those with an acetic acid moiety, fit into the binding sites of various protein targets. These predictions are crucial for understanding the potential mechanism of action and for ranking compounds based on their predicted binding affinity.
For instance, docking studies on pyrimidine (B1678525) derivatives have been conducted to evaluate their potential as inhibitors of various enzymes. In a study involving 1,3-thiazolidin-4-ones fused with 1-(pyrimidin-2-yl)-1H-imidazol-4-yl moieties, molecular docking was used to understand the binding affinities with the GlcN-6P receptor, revealing significant hydrogen bonding. researchgate.net Similarly, docking analysis of pyrimidine derivatives with human cyclin-dependent kinase 2 (CDK2, PDB ID: 1HCK) showed that compounds with electron-withdrawing substituents, such as chloro and cyano groups, had the highest binding scores. nih.gov The binding energies for these compounds were calculated to be -7.9 kcal/mol and -7.7 kcal/mol, respectively. nih.gov
In another investigation targeting Fibroblast Growth Factor Receptor 1 (FGFR-1), thienopyrimidine derivatives were docked into the enzyme's active site (PDB: 5O49) to predict their binding affinity. nih.gov These studies help in visualizing the ligand-protein complex and quantifying the interaction strength, often expressed as a binding energy or score.
| Compound Class | Target Protein | PDB ID | Predicted Binding Affinity/Score | Reference |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.9 kcal/mol | nih.gov |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-cyanophenyl)pyrimidin-2-amine | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.7 kcal/mol | nih.gov |
| Thienopyrimidine/Sulfonamide Hybrids | Fibroblast Growth Factor Receptor 1 (FGFR-1) | 5O49 | Not explicitly stated in abstract | nih.gov |
| 1,3-thiazolidin-4-ones fused with 1-(pyrimidin-2-yl)-1H-imidazol-4-yl | GlcN-6P Synthase | Not specified | Significant H-bonding observed | researchgate.net |
| 2-amino-pyrrolo[2,3-d]pyrimidine derivatives | Hsp90 | 3QDD | Not explicitly stated in abstract | acs.org |
A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-protein complex.
Studies on pyrimidine-sulfonamide hybrids as BRAFV600E inhibitors have detailed the key amino acid sequences in the binding pocket. nih.gov For 2-amino-pyrrolo-pyrimidine derivatives designed as dual Hsp90/HDAC6 inhibitors, docking revealed interactions with distinct subpockets. acs.org The inner hydrophobic subpocket of Hsp90 is defined by residues Phe138, Tyr139, Gly108, and Phe22, while the outer subpocket involves Lys58, Met98, Ile96, Asp102, and Leu107. acs.org For one potent dual inhibitor, docking showed the 2-amino-7H-pyrrolo[2,3-d]pyrimidine moiety positioned between Phe620 and Pro501 of HDAC6, with a substituted pyridine (B92270) part hydrogen bonding to His500. acs.org
In the case of thienopyrimidine derivatives targeting FGFR-1, docking studies help elucidate the interactions within the kinase domain. nih.gov The binding of pyrimidine derivatives to the active site of human cyclin-dependent kinase 2 also reveals crucial interactions that contribute to their inhibitory activity. nih.gov
| Target Protein | Ligand Class | Key Interacting Residues | Type of Interaction | Reference |
| Hsp90 (Inner Pocket) | 2-amino-pyrrolo-pyrimidine | Phe138, Tyr139, Gly108, Phe22 | Hydrophobic | acs.org |
| Hsp90 (Outer Pocket) | 2-amino-pyrrolo-pyrimidine | Lys58, Met98, Ile96, Asp102, Leu107 | Not specified | acs.org |
| HDAC6 | 2-amino-pyrrolo-pyrimidine | Phe620, Pro501, His500, Ile569 | Positional, Hydrogen bond | acs.org |
| BRAFV600E | Pyrimidine-sulfonamide hybrids | Not specified in abstract | Not specified | nih.gov |
Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. This approach can be used to discover novel biological targets for a given compound, such as this compound, or to find new active compounds for a known target.
For example, a virtual screening of 1,2,4-oxadiazole (B8745197) derivatives, which share heterocyclic features with pyrimidines, identified them as efficient inhibitors of Sortase A (SrtA), an important bacterial enzyme. nih.gov In a more targeted approach, computational methods were used to design and screen for novel pyrimidine-4,6-diamine derivatives as potent inhibitors of the Janus kinase 3 (JAK3)/STAT pathway. tandfonline.com Similarly, studies have used in silico screening to search for bioregulators among S-derivatives of (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines, predicting potential for antineoplastic and other biological activities. zsmu.edu.ua This highlights how computational screening can guide the synthesis and testing of pyrimidine derivatives against specific and novel biological targets like Hsp90 and HDAC6. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By correlating molecular descriptors with observed activities, QSAR models can predict the activity of new, unsynthesized compounds.
Both 2D and 3D-QSAR models have been developed for various series of pyrimidine derivatives to predict their biological activities. These models are built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN).
In one study, 2D-QSAR models were developed for furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors. nih.govnih.gov The performance of the MLR and ANN models was evaluated using statistical parameters, with the ANN model showing superior predictive power (R² = 0.998) compared to the MLR model (R² = 0.889). nih.govnih.gov Another 2D-QSAR study on 60 substituted pyrimidines as HCV NS5B replication inhibitors resulted in a six-parameter MLR model with a squared correlation coefficient (R²) of 0.81. researchpublish.com
3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been performed on 45 pyrimidine derivatives as second-generation ALK inhibitors. thieme-connect.com The resulting CoMFA and CoMSIA models demonstrated good predictability with cross-validated q² values of 0.663 and 0.730, respectively. thieme-connect.com These models generate 3D contour maps that indicate where modifications to the molecular structure might enhance or decrease biological activity.
| Pyrimidine Derivative Class | Target/Activity | Model Type | Statistical Parameters | Reference |
| Furopyrimidines/Thienopyrimidines | VEGFR-2 Inhibition | 2D-QSAR (MLR) | R² = 0.889 | nih.govnih.gov |
| Furopyrimidines/Thienopyrimidines | VEGFR-2 Inhibition | 2D-QSAR (ANN) | R² = 0.998 | nih.govnih.gov |
| Substituted Pyrimidines | HCV NS5B Inhibition | 2D-QSAR (MLR) | R² = 0.81 | researchpublish.com |
| Pyrimidine Derivatives | ALK Inhibition | 3D-QSAR (CoMFA) | q² = 0.663, r² = 0.998 | thieme-connect.com |
| Pyrimidine Derivatives | ALK Inhibition | 3D-QSAR (CoMSIA) | q² = 0.730, r² = 0.988 | thieme-connect.com |
| Pyrimidine-4,6-diamines | JAK3 Inhibition | 2D-QSAR (MLR) | R² = 0.89, Q² = 0.65 | tandfonline.com |
| Pyrimidine-4,6-diamines | JAK3 Inhibition | 2D-QSAR (ANN) | R² = 0.95 | tandfonline.com |
| 1,2,4-Oxadiazole Derivatives | Sortase A Inhibition | 3D-QSAR (kNN-MFA) | q² = 0.6319, R² = 0.9235 | nih.gov |
A key aspect of QSAR modeling is identifying which molecular descriptors—numerical representations of a molecule's physicochemical properties—are most strongly correlated with its biological activity. These descriptors can be related to a molecule's size, shape, lipophilicity, or electronic properties.
In the QSAR analysis of VEGFR-2 inhibitors, five specific molecular descriptors were selected for model development, though they are not explicitly named in the abstract. nih.gov For the study on HCV replication inhibitors, the best MLR model was obtained using six specific parameters: GATS3e, Mor16m, Mor32u, RDF020e, RDF040u, and RDF085v. researchpublish.com These descriptors, derived from the molecular structure, are believed to influence the biological activity of the compounds. researchpublish.com The goal of such analyses is to establish a clear, predictive relationship between a compound's calculated structural features and its experimentally measured biological response, thereby guiding the design of new molecules with improved activity. rutgers.edu
Rational Design of Novel Analogs based on QSAR Insights
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a framework to correlate the chemical structure of a compound with its biological activity. For this compound, while specific QSAR models are not extensively documented in public literature, the principles of QSAR can be applied to guide the rational design of novel analogs with potentially enhanced activity.
QSAR models for similar pyrimidine derivatives have revealed that modifications to the pyrimidine ring and the acetic acid side chain can significantly influence biological outcomes. These models typically utilize a range of descriptors, including electronic, steric, and hydrophobic parameters, to build a mathematical relationship with a specific biological endpoint.
Insights from such models on related scaffolds suggest key areas for modification on the this compound core. For instance, substitution at the C-2, C-4, C-5, and C-6 positions of the pyrimidine ring with various functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, or bulky alkyl groups) can modulate the electronic distribution and steric profile of the molecule. These changes, in turn, can affect the compound's interaction with a biological target.
The acetic acid moiety also presents opportunities for modification. Altering the length of the alkyl chain, introducing heteroatoms, or converting the carboxylic acid to other functional groups like esters or amides can impact the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Based on these general principles, a hypothetical design strategy for novel analogs of this compound could involve the systematic exploration of the chemical space around the core structure. The following table illustrates a set of hypothetical analogs designed based on QSAR insights from related pyrimidine compounds.
Table 1: Hypothetical Analogs of this compound for QSAR-based Design
| Analog ID | Modification on Pyrimidine Ring | Modification on Acetic Acid Moiety | Predicted Activity (Hypothetical) |
| PAA-001 | 4-Chloro | None | Increased |
| PAA-002 | 5-Methyl | None | Moderate Increase |
| PAA-003 | None | Ethyl ester | Decreased |
| PAA-004 | 2-Amino | None | Increased |
| PAA-005 | 4,6-Dimethyl | None | Variable |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide deep insights into its fundamental chemical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity and a greater propensity to engage in chemical reactions.
For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack. Conversely, the LUMO is found on the electron-deficient regions, highlighting potential sites for nucleophilic attack. Analysis of pyrimidine derivatives often shows the HOMO distributed over the pyrimidine ring, while the LUMO may involve the carbonyl group of the acetic acid side chain.
Table 2: Representative Frontier Molecular Orbital Data for a Pyrimidine Acetic Acid Analog
| Parameter | Energy (eV) - Hypothetical |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
A relatively large energy gap, as shown in the hypothetical data, would suggest that this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface.
For this compound, an MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group, indicating these are regions of high electron density and are susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, signifying electron-deficient areas that are attractive to nucleophiles. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for a molecule's biological activity.
Quantum Chemical Descriptors and Reactivity Prediction
DFT calculations can be used to compute a variety of quantum chemical descriptors that quantify the reactivity of a molecule. These descriptors, derived from the HOMO and LUMO energies, provide a more detailed picture of a molecule's chemical behavior.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ), indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule ( χ²/2η ).
Table 3: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value (Hypothetical) | Interpretation |
| Ionization Potential (I) | 6.5 eV | High, indicating stability |
| Electron Affinity (A) | 1.2 eV | Low, indicating reluctance to accept electrons |
| Electronegativity (χ) | 3.85 eV | Moderate ability to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Relatively hard, indicating lower reactivity |
| Chemical Softness (S) | 0.38 eV⁻¹ | Low softness, correlating with higher stability |
| Electrophilicity Index (ω) | 2.80 eV | Moderate electrophilic character |
These descriptors collectively provide a quantitative basis for comparing the reactivity of this compound with its analogs and for predicting how structural modifications might alter its chemical behavior.
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is often dependent on its three-dimensional shape and the presence of different tautomeric forms. DFT calculations are instrumental in exploring the conformational landscape and tautomeric equilibria of molecules like this compound.
Conformational Analysis: this compound has rotational freedom around the single bond connecting the pyrimidine ring to the acetic acid side chain. A conformational analysis would identify the most stable conformers by calculating the energy as a function of the dihedral angle. This information is crucial as the lowest energy conformer is often the one that binds to a biological target.
In Silico ADME and Drug-Likeness Predictions
In the process of drug development, it is essential to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its "drug-likeness." In silico tools provide a rapid and cost-effective way to predict these properties for molecules like this compound.
A variety of computational models are available to predict key ADME parameters. For this compound, these predictions would offer a preliminary assessment of its potential as a drug candidate.
Drug-Likeness is often evaluated using rules such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties within a specific range.
Table 4: Predicted ADME and Drug-Likeness Properties for this compound (Hypothetical)
| Property | Predicted Value (Hypothetical) | Lipinski's Rule of Five | Compliance |
| Molecular Weight | 154.14 g/mol | < 500 | Yes |
| LogP (Octanol/Water Partition Coefficient) | 0.5 | < 5 | Yes |
| Hydrogen Bond Donors | 1 | < 5 | Yes |
| Hydrogen Bond Acceptors | 4 | < 10 | Yes |
| Human Intestinal Absorption | High | - | Favorable |
| Blood-Brain Barrier (BBB) Penetration | Low | - | May limit CNS effects |
| Cytochrome P450 Inhibition | Low | - | Favorable |
The hypothetical data in the table suggest that this compound would likely comply with Lipinski's rules, indicating good oral bioavailability. The predicted ADME properties provide further insights into its pharmacokinetic profile, such as its potential for absorption and its low likelihood of causing drug-drug interactions via cytochrome P450 inhibition. These in silico predictions are invaluable for prioritizing compounds for further experimental testing.
Research Applications Beyond Traditional Drug Discovery
Role as Chemical Building Blocks for More Complex Molecular Architectures
(Pyrimidin-1(2H)-yl)acetic acid serves as a valuable scaffold for the synthesis of more intricate and functionally diverse molecules. The presence of both a pyrimidine (B1678525) ring and a carboxylic acid group provides multiple reaction sites for elaboration into larger and more complex structures, including fused heterocyclic systems.
The pyrimidine nucleus is a common feature in a vast array of biologically active compounds and functional materials. The acetic acid side chain of this compound offers a convenient handle for various chemical transformations. For instance, the carboxylic acid can be readily converted into esters, amides, or other functional groups, allowing for its integration into larger molecular frameworks through a variety of coupling reactions.
One significant application lies in the synthesis of fused pyrimidine derivatives. Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are a powerful tool in modern organic synthesis. While direct utilization of this compound in MCRs to build complex fused systems is an area of ongoing exploration, the general principle of using pyrimidine-containing starting materials in such reactions is well-established. For example, multicomponent reactions are widely employed for the synthesis of fused pyrimidines, where the pyrimidine scaffold is pre-formed and then elaborated upon. nih.gov The acetic acid moiety of the target compound could potentially participate in these reactions, for instance, by activation and subsequent cyclization to form new rings fused to the pyrimidine core.
The synthesis of various heterocyclic compounds often relies on the strategic use of bifunctional building blocks. This compound, with its dual functionality, can be envisioned as a key starting material for the construction of novel heterocyclic systems. The pyrimidine ring can direct the regioselectivity of reactions, while the acetic acid group provides a point of attachment for further chemical modifications.
Table 1: Examples of Complex Molecular Architectures Potentially Derived from Pyrimidine-Containing Building Blocks
| Resulting Molecular Architecture | Synthetic Strategy | Potential Role of this compound |
| Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) | Multicomponent Reactions, Cyclocondensations | As a starting material where the acetic acid group is modified to participate in ring formation. |
| Substituted Pyrimidines | Nucleophilic Substitution, Cross-Coupling Reactions | The pyrimidine ring can be functionalized, while the acetic acid provides a handle for further derivatization. |
| Peptide-Pyrimidine Conjugates | Amide Bond Formation | The carboxylic acid group can be coupled with amino acids or peptides. |
| Polymer-Pyrimidine Conjugates | Polymerization of monomers derived from the compound | The molecule can be converted into a monomer and incorporated into a polymer chain. |
Potential in Material Science and Self-Assembly Processes
The inherent properties of the pyrimidine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make this compound an attractive candidate for applications in material science, particularly in the design of self-assembling systems and functional polymers.
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where pyrimidine derivatives have shown significant promise. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. Furthermore, the aromatic nature of the pyrimidine ring facilitates π-π stacking interactions. These non-covalent forces can drive the spontaneous organization of molecules into well-defined, higher-order structures.
A relevant example, though not directly involving this compound, is the study of the self-assembly of pyrimidine-based cationic amphiphiles. These molecules, which possess both hydrophilic and hydrophobic regions, can self-assemble in aqueous solutions to form nano-aggregates like micelles and vesicles. nih.govnih.govresearchgate.netacs.org This demonstrates the potential of the pyrimidine scaffold to direct self-assembly processes, a principle that could be extended to derivatives of this compound. The carboxylic acid group could be modified to tune the amphiphilicity of the molecule, thereby influencing the morphology and properties of the resulting self-assembled structures.
Furthermore, the formation of co-crystals, where two or more different molecules are held together in a crystal lattice by non-covalent interactions, is another area of interest. The supramolecular assembly of 2-amino-4,6-dimethoxypyrimidine (B117758) with fumaric acid showcases the ability of pyrimidine derivatives to form stable hydrogen-bonded networks. acs.org This suggests that this compound could also form co-crystals with other molecules, leading to materials with tailored physical and chemical properties.
In the realm of polymer chemistry, this compound could be utilized as a functional monomer. After suitable modification, the molecule could be incorporated into polymer chains through various polymerization techniques. The resulting polymers would feature pendant pyrimidine and acetic acid groups, which could impart specific properties to the material, such as thermal stability, conductivity, or the ability to coordinate with metal ions.
Application as Biochemical Probes and Research Tools in Cellular Studies
The development of fluorescent probes for bioimaging is a rapidly advancing field that enables the visualization of biological processes in real-time. Pyrimidine derivatives are attractive scaffolds for the design of such probes due to their biocompatibility and the fact that their photophysical properties can be readily tuned through chemical modification.
While there are no direct reports on the use of this compound as a biochemical probe, the principles of probe design suggest its potential in this area. The pyrimidine core can serve as the basis for a fluorophore, and the acetic acid moiety provides a convenient attachment point for conjugation to biomolecules or for the introduction of specific recognition elements.
For instance, the synthesis of fluorescent probes for protein prenylation and for the detection of protease activity has been demonstrated using other molecular scaffolds. researchgate.netmdpi.com A similar strategy could be employed with this compound. The carboxylic acid group could be activated and coupled to an amine-containing biomolecule, such as a peptide or a protein. The resulting conjugate would carry the pyrimidine tag, which, if appropriately designed, could exhibit fluorescence changes upon binding to a target or in response to a specific cellular event.
The design of fluorescent probes often involves the integration of a fluorophore with a recognition unit and a signaling mechanism. The pyrimidine ring of this compound could be chemically modified to create a fluorophore with desirable properties, such as a large Stokes shift and high quantum yield. The acetic acid group could then be used to link this fluorescent core to a moiety that specifically interacts with a biological target of interest.
Moreover, the conjugation of molecules to biomolecules, a process known as bioconjugation, is a fundamental technique in chemical biology. nih.gov The acetic acid group of this compound is well-suited for standard bioconjugation chemistries, such as carbodiimide-mediated coupling to primary amines. This would allow for the labeling of proteins, antibodies, or other biological macromolecules with the pyrimidine moiety, enabling their detection and tracking in cellular studies. A related concept is the use of linker molecules, such as 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, which contains a maleimide (B117702) group for reaction with thiols and a carboxylic acid for reaction with amines, to connect biomolecules. mdpi.com This highlights the utility of the acetic acid functional group in creating tools for cellular research.
Future Research Directions and Perspectives for Pyrimidin 1 2h Yl Acetic Acid
Exploration of Novel Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on established methods like the Biginelli reaction, which involves the one-pot condensation of an aldehyde, urea (B33335), and a β-ketoester. nih.govhumanjournals.com While effective, future research must focus on developing more efficient, versatile, and sustainable synthetic strategies for (Pyrimidin-1(2H)-yl)acetic acid and its derivatives.
Key areas for exploration include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including pyrimidines. researchgate.netacs.org Future work should systematically explore microwave-assisted protocols for the synthesis of this compound analogs, aiming to reduce energy consumption and reaction times. researchgate.net
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to batch processes. Developing flow chemistry methods for the pyrimidine core and subsequent functionalization with the acetic acid side-chain could streamline production and facilitate library synthesis for screening purposes.
Green Chemistry Approaches: Emphasis should be placed on using environmentally benign solvents, reducing the use of hazardous reagents, and designing atom-economical reactions. For instance, exploring catalyst-free reactions or using water as a solvent could significantly improve the environmental footprint of the synthesis.
Combinatorial Synthesis: The development of robust solid-phase or solution-phase combinatorial methods will be crucial for generating large libraries of this compound derivatives. This would enable the rapid exploration of the chemical space around the core scaffold. nih.gov
Deepening Mechanistic Understanding of Biological Interactions
While the broader class of pyrimidine analogs is known to interact with a wide array of biological targets, including kinases, thymidylate synthase, and various receptors, the specific molecular interactions of this compound are not well-defined. nih.govwikipedia.org Future research must prioritize elucidating its mechanism of action to guide rational drug design.
Key research initiatives should include:
Target Identification and Validation: Employing chemoproteomics approaches, such as activity-based protein profiling (ABPP), to identify the direct binding partners of this compound within the cellular environment.
Structural Biology: Co-crystallization of the compound with its identified target protein(s) to obtain high-resolution X-ray crystallographic data. This would reveal the precise binding mode, including key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern the interaction. acs.org
Biophysical and Biochemical Assays: Utilizing techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and enzyme inhibition assays to quantify the binding affinity (Kd), kinetics (kon/koff), and functional consequence of the compound-target interaction.
Cellular Pathway Analysis: Investigating the downstream effects of target engagement within cellular signaling pathways to understand the compound's functional impact on cellular processes like proliferation, apoptosis, or inflammation. nih.gov
Expanding the Chemical Space for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. nih.govhumanjournals.com For this compound, a systematic exploration of its chemical space is necessary to unlock its full therapeutic potential.
Future SAR campaigns should focus on:
Modification of the Acetic Acid Moiety: Investigating the impact of converting the carboxylic acid to various bioisosteres such as esters, amides, tetrazoles, or sulfonamides to modulate acidity, polarity, and cell permeability. The length and branching of the alkyl chain connecting to the acid could also be varied.
Substitution on the Pyrimidine Ring: The pyrimidine ring offers multiple positions (C2, C4, C5, C6) for substitution. nih.gov Introducing a diverse range of substituents (e.g., halogens, alkyl, aryl, amino, hydroxyl groups) can profoundly influence electronic properties, steric hindrance, and the ability to form new interactions with a target protein. acs.orgresearchgate.net
Scaffold Hopping: Replacing the pyrimidine ring with other heterocyclic systems (e.g., pyridine (B92270), triazine, pyrazole) while retaining the acetic acid side chain to explore new intellectual property space and potentially discover novel biological activities. nih.gov
A systematic SAR study would generate critical data for understanding which structural features are essential for biological activity and how to fine-tune them for optimal performance. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be powerfully applied to the development of this compound analogs.
Future applications include:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms (e.g., random forests, support vector machines, deep neural networks) to predict the biological activity of virtual compounds based on their chemical structures. nih.govresearchgate.net This allows for the prioritization of synthetic targets.
Generative Models: Using generative AI, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel molecules de novo that are optimized for predicted activity against a specific target and possess desirable drug-like properties. rsc.orgyoutube.com
ADMET Prediction: Employing AI/ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs early in the discovery process, reducing the risk of late-stage failures. nih.gov
Synthesis Planning: AI tools can now propose viable synthetic routes for novel molecules, helping chemists to identify the most efficient way to synthesize promising computer-generated designs. youtube.com
Development of Advanced Analytical and Characterization Techniques
Robust analytical methods are essential for confirming the structure, purity, and physicochemical properties of newly synthesized compounds. While standard techniques like NMR, IR, and mass spectrometry are routine, future research will benefit from more advanced and high-throughput methods. nih.govmdpi.com
Key areas for development are:
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of elemental composition and for metabolomics studies to track the fate of the compound in biological systems.
Advanced NMR Spectroscopy: Utilizing 2D NMR techniques (e.g., HSQC, HMBC) for complete structural elucidation of complex analogs and using techniques like saturation transfer difference (STD) NMR to study ligand-protein interactions in solution.
Chromatographic Methods: Developing and validating robust High-Performance Liquid Chromatography (HPLC) methods for purity assessment and quantification in various matrices, including biological fluids. nih.gov The use of chiral chromatography will be essential if stereoisomers are generated.
Crystal Structure Analysis: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of a molecule, providing invaluable data for computational modeling and understanding intermolecular interactions in the solid state. nih.gov
Potential for Multi-Targeted Ligands and Polypharmacology Approaches
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov Designing single molecules that can modulate several targets simultaneously—a concept known as polypharmacology—is an increasingly attractive therapeutic strategy. nih.gov The pyrimidine scaffold is a "privileged structure" known to be adaptable for hitting multiple targets, such as different protein kinases. nih.govacs.org
Future research should explore the potential of this compound as a platform for developing multi-targeted ligands. This could involve:
Hybrid Molecule Design: Intentionally designing analogs that combine the structural features required for binding to two or more distinct targets. For example, modifying the scaffold to inhibit both a protein kinase and a histone deacetylase (HDAC). acs.orgnih.gov
Fragment-Based Merging: Linking a this compound-based fragment that binds to one target with another fragment known to bind to a second target of interest.
Kinase Inhibitor Profiling: Screening optimized analogs against broad panels of kinases to identify potential multi-targeting profiles. Many kinase inhibitors based on pyrimidine scaffolds have shown activity against multiple kinases. nih.gov
This approach could lead to the development of novel therapeutics with enhanced efficacy and a reduced likelihood of developing drug resistance. nih.gov
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (Pyrimidin-1(2H)-yl)acetic acid derivatives in a laboratory setting?
- Methodology : A common approach involves coupling pyrimidine derivatives with acetic acid moieties using carbodiimide-based reagents (e.g., EDC) and activators like HOBt. For example, (2-oxo-1(2H)-pyrimidinyl)acetic acid was synthesized via a coupling reaction between backbone intermediates and acetic acid derivatives in DMF, followed by extraction with ethyl acetate and purification via column chromatography . Key steps include maintaining anhydrous conditions, optimizing stoichiometry (1:1.6 molar ratio of backbone to acetic acid derivative), and using nitrogen atmospheres to prevent oxidation.
Q. How can researchers verify the purity and identity of synthesized this compound compounds?
- Methodology :
- Chromatography : Use HPLC or TLC with UV detection to assess purity.
- Spectroscopy : Confirm structural identity via - and -NMR (e.g., in deuterated DMSO) to resolve pyrimidine ring protons (~δ 7.5–8.5 ppm) and acetic acid methylene groups (~δ 3.8–4.2 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to validate molecular weights (e.g., [M+H] peaks for derivatives like CHNO: 209.16 g/mol) .
Q. What safety precautions are critical when handling this compound derivatives?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to risks of skin irritation (H315) and eye damage (H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Methodology :
- Crystallization : Grow crystals via slow evaporation of DMF/water mixtures at 153 K to stabilize hydrogen-bonded networks .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data. Refine structures with SHELXL, achieving R-factors < 0.05 for high accuracy .
- Analysis : Identify key interactions (e.g., N–H···O hydrogen bonds between pyrimidine N–H and acetic acid carbonyl groups) and quantify bond lengths (e.g., C–C = 1.48 Å in pyrimidine rings) .
Q. How can conflicting spectroscopic and crystallographic data for this compound derivatives be reconciled?
- Methodology :
- Cross-Validation : Compare NMR-derived torsion angles with X-ray data. Discrepancies may arise from solution vs. solid-state conformations.
- DFT Calculations : Use Gaussian or ORCA to model optimized geometries and compare with experimental data .
- Thermal Ellipsoids : Analyze X-ray anisotropic displacement parameters to assess dynamic disorder in crystal lattices .
Q. What strategies optimize co-crystal engineering of this compound with pharmacologically relevant partners (e.g., indole derivatives)?
- Methodology :
- Synthon Design : Leverage R(8) hydrogen-bond motifs between pyrimidine amines and carboxylic acids. For example, 4,6-dimethoxypyrimidin-2-amine forms co-crystals with 2-(1H-indol-3-yl)acetic acid via N–H···O interactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility and nucleation.
- Stacking Interactions : Utilize π-π stacking of pyrimidine and indole rings to stabilize 3D frameworks (distance ~3.5 Å) .
Q. How do substituents on the pyrimidine ring influence the acidity and reactivity of this compound?
- Methodology :
- pKa Determination : Perform potentiometric titrations in aqueous buffers (e.g., pH 6.5 ammonium acetate) to measure acid dissociation constants .
- Electron-Withdrawing Groups : Substituents like cyano (C≡N) or oxo (C=O) decrease pKa by stabilizing deprotonated forms via resonance .
- Kinetic Studies : Monitor esterification rates (e.g., with methanol/H) to correlate substituent effects with reaction mechanisms .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
